Bis(2-propylheptyl) phthalate

Catalog No.
S574549
CAS No.
53306-54-0
M.F
C28H46O4
M. Wt
446.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-propylheptyl) phthalate

CAS Number

53306-54-0

Product Name

Bis(2-propylheptyl) phthalate

IUPAC Name

bis(2-propylheptyl) benzene-1,2-dicarboxylate

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3

InChI Key

MTYUOIVEVPTXFX-UHFFFAOYSA-N

SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(2-propylheptyl)ester; Phthalic Acid Bis(2-propylheptyl)ester; Di-2-propylheptyl Phthalate; NSC 17071; Palatinol 10P; DPHP

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC
  • Origin and Significance: DPHP is a synthetic compound produced by reacting phthalic acid with 2-propylheptanol. It serves as a general-purpose plasticizer, enhancing the flexibility and workability of polyvinyl chloride (PVC) plastics []. DPHP is gaining attention as a potential alternative to other phthalates like DEHP and DINP due to regulations restricting their use []. However, research on its safety and environmental impact is ongoing.

Molecular Structure Analysis

  • Key Features: DPHP possesses a diester structure. It consists of a central benzene ring (phthalate) linked to two ester groups at both ends. Each ester group is formed by the reaction of a carboxylic acid group (COOH) from phthalic acid with a 2-propylheptanol molecule. The 2-propylheptyl chains are branched-chain alcohols with ten carbon atoms [].
  • Notable Aspects: The branched nature of the 2-propylheptyl chains contributes to DPHP's efficiency as a plasticizer by reducing intermolecular forces between PVC chains, leading to increased flexibility [].

Chemical Reactions Analysis

  • Synthesis

    The production of DPHP involves the esterification reaction between phthalic acid and 2-propylheptanol. However, the specific details of the industrial synthesis process are often considered proprietary information [].

  • Decomposition

    Limited information exists on the specific decomposition pathways of DPHP. However, as a general ester, it is expected to undergo hydrolysis (reaction with water) under specific conditions, breaking down into its constituent parts - phthalic acid and 2-propylheptanol [].


Physical And Chemical Properties Analysis

  • Melting Point: Not publicly available.
  • Boiling Point: Not publicly available.
  • Solubility: DPHP exhibits low solubility in water (< 0.01 mg/L), indicating its hydrophobic nature [].
  • Viscosity: 120-130 mPas (at 25°C) []. High viscosity is a typical property of plasticizers.
  • Density: 0.957-0.965 g/cm3 [].

DPHP acts as a plasticizer by interacting with PVC chains. It disrupts the strong intermolecular forces between PVC molecules, allowing them to slide past each other more easily. This results in increased flexibility and workability of the PVC material [].

  • Toxicity: Limited data exists on the specific toxicity of DPHP. However, some studies suggest potential endocrine-disrupting effects similar to other phthalates, requiring further investigation [].
  • Flammability: Data on flammability is not publicly available. However, the presence of hydrocarbon chains suggests some degree of combustibility.
  • Reactivity: Information on specific reactivity is limited. However, as with other esters, hydrolysis under specific conditions (high temperature, concentrated acids/bases) is a possibility.

Potential Endocrine Disruptor:

A significant area of DPHP research focuses on its potential to disrupt the endocrine system. Phthalates, as a class, have been linked to hormonal imbalances, and DPHP is being investigated for similar effects. Studies examine its interaction with estrogen and androgen receptors, potential impacts on fetal development and thyroid function PubMed: .

Environmental Occurrence and Human Exposure:

DPHP's increasing use as a plasticizer necessitates research into its environmental presence and impact on human exposure. Scientists are tracking DPHP in wastewater, dust, and food samples to understand its migration pathways and potential for human ingestion or inhalation ECHA - European Union: .

Development of Alternative Plasticizers:

Due to concerns about DPHP's safety, research is exploring alternative phthalate-free plasticizers. Scientists are evaluating the effectiveness and potential risks of these replacements to ensure they provide similar functionalities without posing similar health risks Wikipedia: en.wikipedia.org/wiki/DPHP.

Toxicological Studies:

Toxicological studies are crucial for understanding the potential health effects of DPHP. These studies involve exposing cells or animal models to varying concentrations of DPHP and monitoring for signs of organ damage, developmental problems, or carcinogenic potential. The results of these studies inform risk assessments and regulatory decisions PubChem: .

Biomonitoring and Human Health Studies:

Research is ongoing to determine the link between DPHP exposure and human health outcomes. Biomonitoring studies measure DPHP levels in human urine or blood to assess exposure levels in different populations. Epidemiological studies may then investigate potential associations between DPHP exposure and specific health problems PubMed: .

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

9.6

Other CAS

53306-54-0

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

Adhesive manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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